3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

Descripción general

Descripción

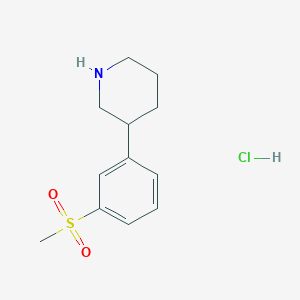

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride typically involves the following steps:

Formation of the Methanesulfonyl-phenyl Intermediate: The initial step involves the sulfonation of a phenyl ring with methanesulfonyl chloride in the presence of a base such as pyridine. This reaction yields 3-methanesulfonyl-phenyl chloride.

Coupling with Piperidine: The intermediate is then reacted with piperidine under basic conditions to form 3-(3-Methanesulfonyl-phenyl)-piperidine.

Hydrochloride Formation: Finally, the piperidine derivative is treated with hydrochloric acid to form the hydrochloride salt of 3-(3-Methanesulfonyl-phenyl)-piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding phenyl-piperidine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Phenyl-piperidine derivatives.

Substitution: Various substituted phenyl-piperidine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The primary applications of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride are rooted in its interaction with neurotransmitter systems, particularly the dopaminergic system. Below are key therapeutic areas where this compound has shown promise:

Neurological Disorders

- Schizophrenia : Research indicates that this compound may stabilize dopamine levels, which is crucial in managing symptoms associated with schizophrenia. It modulates dopamine receptor activity, potentially enhancing treatment efficacy in combination therapies.

- Parkinson's Disease : The compound has been studied for its neuroprotective effects and ability to alleviate motor symptoms in Parkinson's disease models.

Dopamine Stabilization

- The compound acts as a dopamine stabilizer by interacting with dopamine receptors, which may help balance dopamine levels in the brain, making it beneficial for conditions characterized by dopaminergic dysregulation.

Study 1: Dopaminergic Modulation

A study published in Drug Metabolism and Disposition investigated the pharmacokinetics of this compound using stable isotope-labeled compounds. The findings suggested that the compound effectively modulates dopaminergic activity, which is essential for its therapeutic effects in neuropsychiatric disorders .

Study 2: Neuroprotective Effects

In preclinical models of Parkinson's disease, administration of this compound demonstrated significant neuroprotective effects, reducing neuronal death and improving motor function. This study underscores its potential as a therapeutic agent in neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the piperidine moiety. This can affect the compound’s binding affinity to various receptors and enzymes, modulating their activity and leading to potential biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride

- 3-(3-Methanesulfonyl-phenyl)-morpholine hydrochloride

- 3-(3-Methanesulfonyl-phenyl)-pyrrolidine hydrochloride

Uniqueness

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs. The piperidine ring can enhance the compound’s stability, solubility, and binding affinity to specific targets, making it a valuable compound for research and development.

Actividad Biológica

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride, commonly referred to as OSU-6162 or PNU-96391, is a piperidine derivative that has garnered attention in pharmacological research due to its significant biological activities, particularly in the modulation of dopaminergic pathways. This compound is characterized by its unique structure comprising a piperidine ring with a methanesulfonyl group and a phenyl moiety, which contributes to its interaction with various neurotransmitter systems.

- Molecular Formula : CHNOS.HCl

- Molecular Weight : Approximately 275.79 g/mol

Research indicates that this compound acts primarily as a dopamine stabilizer . It modulates dopamine receptors, specifically D and D, which are critical in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The compound exhibits a high occupancy of D receptors in vivo, suggesting its potential efficacy in stabilizing dopaminergic activity without causing typical antipsychotic side effects like hypolocomotion or catalepsy .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

1. Dopaminergic Modulation

- Effect on Dopamine Receptors : The compound shows moderate affinity for D (Ki = 447 nM) and D (Ki = 1305 nM) receptors, indicating its role as a stabilizer rather than a blocker .

- Behavioral Effects : In behavioral tests, it has been shown to stabilize psychomotor functions in rodent models without inducing hyperactivity or sedation .

2. Potential Therapeutic Applications

- Neuropsychiatric Disorders : Due to its dopaminergic activity, it is being explored for use in treating schizophrenia and other related disorders.

- Combination Therapies : Its ability to modulate receptor activity suggests potential applications in combination therapies aimed at enhancing treatment outcomes for neuropsychiatric conditions.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| OSU-6162 (PNU-96391) | Piperidine core with methanesulfonyl substitution | Known for specific action on dopamine receptors |

| Pridopidine | Piperidine derivative with different substituents | Developed specifically for Huntington's disease |

| N-[2-(4-methylsulfanyl)phenyl]-N-propylamine | Similar aromatic substitution but lacks piperidine | Targets serotonin pathways |

Case Studies and Research Findings

A review of current literature highlights several key studies that demonstrate the biological activity of this compound:

- Dopamine Stabilization : A study published in Nature demonstrated that OSU-6162 dampens locomotion in hyperactive rodent models, indicating its stabilizing effect on dopamine levels under stress conditions .

- Pharmacological Investigations : In vitro studies have shown that OSU-6162 interacts selectively with dopamine receptors while exhibiting low affinity for other neuroreceptors, which minimizes side effects typically associated with antipsychotic medications .

- Clinical Implications : The European Medicines Agency (EMA) has reviewed the compound's efficacy in treating conditions like narcolepsy, although it received a negative opinion regarding its therapeutic potential in this context, highlighting the ongoing debate about its clinical utility .

Propiedades

IUPAC Name |

3-(3-methylsulfonylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNLOMFBBVEBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.